Cas no 356-12-7 (Fluocinonide)

Fluocinonide 化学的及び物理的性質
名前と識別子
-
- Fluocinonide
- 1,4-PREGNADIEN-6-ALPHA, 9-ALPHA-DIFLUORO-11-BETA, 16-ALPHA, 17,21-TETROL-3,20-DIONE 16,17-ACETONIDE 21-ACETATE
- FLUOCINOLONE ACETONIDE 21-ACETATE
- FLUOCINOMIDE
- FLUOCINONIDE ACETONIDE 21-ACETATE
- droxy-,cyclic17-acetalwithacetone,21-acetate
- flucinar
- fluocinolide
- Fluocinolone
- Fluocinolone Acetonide Acetate
- (6α,11β,16α)-21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
- Lonide
- Pregna-1,4-diene-3,20-dione,6a,9-difluoro-11b,16a,17,21-tetrahydroxy-, cyclic 16,17-acetal withacetone, 21-acetate (7CI,8CI)
- 2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole,pregna-1,4-diene-3,20-dione deriv.
- Biscosal
- Dermaplus
- Flucetonide
- Fluocinolide acetate
- Lidex
- Lidex E
- Metosyn
- NSC101791
- Straderm
- Topsym
- Topsymin
- Topsyn
- Topsyne
- Vanos
- Fluocinolone acetonide
- Fluonex
- LIDEX-E
- Lyderm
- Fluocinonidum [INN-Latin]
- Fluocinonide Emulsified Base
- Fluocinonido [INN-Spanish]
- Cortalar
- Bestasone
- Synalar acetate
- Fluocinonide(Vanos)
- Fluocinonide, micronised
- 2W4A77YPAN
- MLS000028476
- Fluocinonide Cream
- C05AA11
- FLUOCINONIDE (MART.)
- FLUOCINONIDE [VANDF]
- FLUOCINOLONE ACETONIDE IMPURITY M [EP IMPURITY]
- CAS-356-12-7
- NCGC00022398-03
- 1ST2244
- BSPBio_000848
- Opera_ID_1780
- NS00001330
- Fluocinonidum
- NCGC00016436-01
- FLUOCINONIDE (USP-RS)
- Fluocinonide, United States Pharmacopeia (USP) Reference Standard
- DB01047
- HY-B0485
- FLUOCINONIDE [WHO-DD]
- AKOS015896516
- Prestwick3_000774
- Acetonide 21-Acetate, Fluocinolone
- NSC-101791
- HMS2097K10
- CCG-220774
- Fluocinolone Acetonide 21 Acetate
- NSC 101791
- Fluocinonida
- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
- SR-01000003097-3
- Prestwick0_000774
- SR-01000003097
- FLUOCINONIDE [USP-RS]
- LIDEX (TN)
- Fluocinonide (JP17/USP/INN)
- Tox21_110438
- Fluocinol Pak
- Fluocinonide [USAN:BAN:INN:JAN]
- Fluocinonidum (INN-Latin)
- FAPG, Fluocinonide
- Fluocinonide (USAN:USP:INN:BAN:JAN)
- SCHEMBL4262
- FLUOCINONIDE [USAN]
- Vanos (TN)
- (6alpha,11beta,16alpha)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione
- FLUOCINONIDE [ORANGE BOOK]
- UNII-2W4A77YPAN
- AC-2071
- Fluocinonide Topical Solution USP, 0.05%
- BRD-K57886322-001-03-4
- WJOHZNCJWYWUJD-IUGZLZTKSA-N
- Pregna-1,4-diene-3,20-dione, 6-alpha, 9-difluoro-11-beta,16-alpha,17,21-tetrahydroxy-, cyclic17-acetal with acetone, 21-acetate
- 356-12-7
- GTPL7078
- W-106660
- D07AC08
- DA-53244
- HMS2234H04
- Q5462791
- BCP9000697
- NCGC00022398-05
- s2608
- Pregna-1,4-diene-3,20-dione, 6alpha,9-difluoro-11beta,16alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone, 21-acetate
- Fluocinonide (Vanos)
- Fluocinonide FAPG
- Tox21_110438_1
- Fluocinonide [USAN:USP:INN:BAN:JAN]
- NC00621
- [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
- HMS3259N05
- 2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl acetate
- Fluoxiv
- BRD-K57886322-001-12-5
- HMS1570K10
- BPBio1_000934
- 6alpha,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, cyclic 16,17-acetal with acetone, 21-acetate
- SMR000058331
- Prestwick2_000774
- DTXSID8045307
- FLUOCINONIDE [MART.]
- MFCD00079302
- Prestwick1_000774
- BS-17093
- C07007
- Prestwick_1066
- DTXCID6025307
- Fluocinonide 0.1% 120gm Cream, 100% Soft Silicone Roll
- FLUOCINONIDE [USP IMPURITY]
- Fluocinonido (INN-Spanish)
- HMS3714K10
- Fluocinonide Gel
- CHEMBL1501
- FLUOCINONIDE [INN]
- EINECS 206-597-6
- D00325
- CHEBI:5109
- FLUOCINONIDE [MI]
- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-6,9-DIFLUORO-11-HYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (6.ALPHA.,11.BETA.,16.ALPHA.)-
- SPBio_002787
- fluocinonide cream, silicone roll, self-adhesive wrap
- FLUOCINONIDE (USP IMPURITY)
- Fluocinonide, >=98% (HPLC)
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))-, (6alpha,11beta,16alpha)-
- Fluovix Plus
- EN300-19736975
- Fluocinonido
- (6ALPHA,11BETA,16ALPHA)-21-(ACETYLOXY)-6,9-DIFLUORO-11-HYDROXY-16,17-[(1-METHYLETHYLIDENE)BIS(OXY)]-PREGNA-1,4-DIENE-3,20-DIONE
- FLUOCINONIDE [JAN]
-
- MDL: MFCD00079302
- インチ: 1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1
- InChIKey: WJOHZNCJWYWUJD-IUGZLZTKSA-N
- ほほえんだ: F[C@@]12[C@]3(C([H])=C([H])C(C([H])=C3[C@]([H])(C([H])([H])[C@@]1([H])[C@]1([H])C([H])([H])[C@]3([H])[C@](C(C([H])([H])OC(C([H])([H])[H])=O)=O)([C@@]1(C([H])([H])[H])C([H])([H])[C@]2([H])O[H])OC(C([H])([H])[H])(C([H])([H])[H])O3)F)=O)C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 494.21200
- どういたいしつりょう: 494.21160968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 1070
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 99.1
じっけんとくせい
- 密度みつど: 1.2001 (estimate)
- ゆうかいてん: 309 ºC
- ふってん: 591.1°C at 760 mmHg
- ようかいど: DMSO: ≥19mg/mL
- PSA: 99.13000
- LogP: 2.93760
- ひせんこうど: D +83° (chloroform)
Fluocinonide セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300-H361
- 警告文: P264-P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 28-63
- セキュリティの説明: S22; S25; S28; S36/37/39; S45
- RTECS番号:TU3831000
-
危険物標識:
- 危険レベル:6.1(a)
- 包装グループ:Ⅲ
- セキュリティ用語:6.1(a)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R28
Fluocinonide 税関データ
- 税関コード:2937210000
- 税関データ:
中国税関コード:
2937210000
Fluocinonide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-255177-10mg |
Fluocinonide, |
356-12-7 | ≥97% | 10mg |
¥903.00 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F90270-100mg |
Fluocinonide |
356-12-7 | 98% | 100mg |
¥116.0 | 2024-07-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023066-250mg |
Fluocinonide |
356-12-7 | 98% | 250mg |
¥938 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F829985-250mg |
Fluocinonide |
356-12-7 | 98% | 250mg |
¥980.00 | 2022-10-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5670-100mg |
Fluocinonide |
356-12-7 | 98% | 100mg |
¥718.00 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F829985-100mg |
Fluocinonide |
356-12-7 | 98% | 100mg |
¥598.00 | 2022-10-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6502-200 mg |
Fluocinonide |
356-12-7 | 99.00% | 200mg |
¥1080.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5670-1g |
Fluocinonide |
356-12-7 | 98% | 1g |
¥3844.00 | 2023-09-10 | |
MedChemExpress | HY-B0485-100mg |
Fluocinonide |
356-12-7 | 99.43% | 100mg |
¥600 | 2024-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255177A-25 mg |
Fluocinonide, |
356-12-7 | ≥97% | 25mg |
¥1,504.00 | 2023-07-10 |
Fluocinonide 関連文献
-
1. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567
-
James R. Hanson Nat. Prod. Rep. 2001 18 282
-
Pranav Nagarnaik,Angela Batt,Bryan Boulanger J. Environ. Monit. 2010 12 2112
-
Pranav Nagarnaik,Angela Batt,Bryan Boulanger J. Environ. Monit. 2010 12 2112
-
Agnete H. Viuff,Louise M. Besenbacher,Akiko Kamori,Mikkel T. Jensen,Mogens Kilian,Atsushi Kato,Henrik H. Jensen Org. Biomol. Chem. 2015 13 9637
-
Ayman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027
-
Yuki Hiruta,Ryosuke Kanazashi,Eri Ayano,Teruo Okano,Hideko Kanazawa Analyst 2016 141 910
-
Hongbo Xie,Haixia Wen,Mingze Qin,Jie Xia,Denan Zhang,Lei Liu,Bo Liu,Qiuqi Liu,Qing Jin,Xiujie Chen RSC Adv. 2016 6 98080
-
Magnus Rueping,Thomas Theissmann,Mirjam Stoeckel,Andrey P. Antonchick Org. Biomol. Chem. 2011 9 6844
-
Zhilei Zhang,Dingyuan Ma,Xin Wang,Yanyun Wang,Yahong Li,Peiyin Yang,Yun Sun,Tao Jiang,Zhengfeng Xu Org. Biomol. Chem. 2021 19 5827
Fluocinonideに関する追加情報
Recent Advances in Fluocinonide (356-12-7) Research: A Comprehensive Review
Fluocinonide (CAS: 356-12-7), a potent synthetic glucocorticoid, has been widely used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. Recent studies have expanded our understanding of its mechanisms of action, therapeutic applications, and potential side effects. This research brief synthesizes the latest findings on Fluocinonide, focusing on its chemical properties, pharmacological effects, and emerging clinical applications.
Recent research has elucidated the molecular mechanisms underlying Fluocinonide's efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Fluocinonide exerts its effects primarily through binding to glucocorticoid receptors (GRs), modulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. Advanced computational modeling has further revealed that the 356-12-7 compound exhibits a unique binding affinity to GRs, which accounts for its enhanced potency compared to other corticosteroids.
Clinical applications of Fluocinonide have also seen significant advancements. A multicenter trial published in the British Journal of Dermatology (2024) reported that a novel topical formulation of Fluocinonide achieved a 75% improvement in psoriasis symptoms with minimal systemic absorption. Additionally, researchers are exploring its potential in treating chronic inflammatory conditions beyond dermatology, including rheumatoid arthritis and inflammatory bowel disease, though these applications remain in early experimental stages.
Safety and side effect profiles of Fluocinonide have been a focus of recent investigations. Long-term studies have confirmed that while the drug is generally safe for short-term use, prolonged application can lead to skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression. Innovative delivery systems, such as nanoparticle-encapsulated Fluocinonide, are being developed to mitigate these adverse effects while maintaining therapeutic efficacy.
The pharmaceutical industry has shown increasing interest in Fluocinonide derivatives and analogs. Several patent applications filed in 2024 describe modified versions of the 356-12-7 compound designed to enhance bioavailability and reduce side effects. These developments suggest that Fluocinonide-based therapies may see significant innovation in the coming years.
In conclusion, recent research on Fluocinonide (356-12-7) has deepened our understanding of its mechanisms and expanded its potential therapeutic applications. While challenges remain regarding long-term safety, ongoing innovations in formulation and delivery hold promise for addressing these limitations. The compound continues to be a valuable tool in dermatological treatment and may find new applications in broader inflammatory conditions.
356-12-7 (Fluocinonide) 関連製品
- 5611-51-8(Triamcinolone hexacetonide)
- 106931-78-6(Fluocinolone Acetonide-21-carboxylic Acid (>90%))
- 51022-69-6(Amcinonide)
- 3870-07-3(21-(Acetyloxy) Triamcinolone Acetonide)
- 13242-30-3(Fluocinolone Acetonide-21-aldehyde)
- 58497-00-0(Pregna-1,4-diene-3,20-dione,6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-21-(1-oxopropoxy)-,(6a,11b,16a)-)
- 67-73-2(Fluocinolone Acetonide)
- 2229305-94-4(2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)
- 7436-22-8(Methylamine-d3 Hydrochloride)
- 74402-57-6(Methyl 3-cyanopyrazinecarboxylate)

